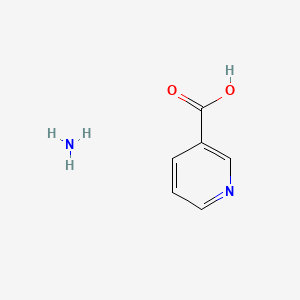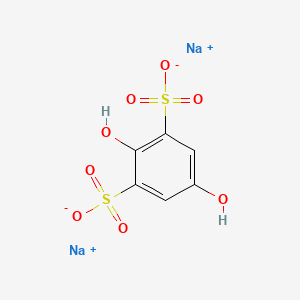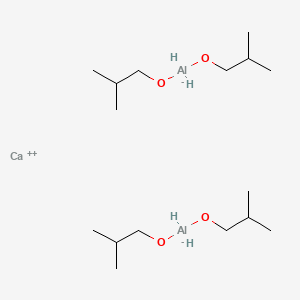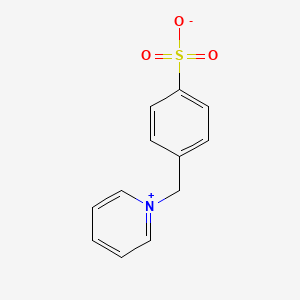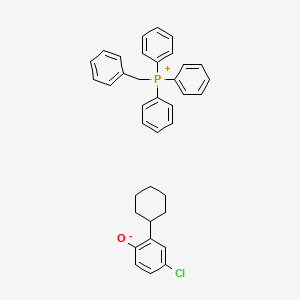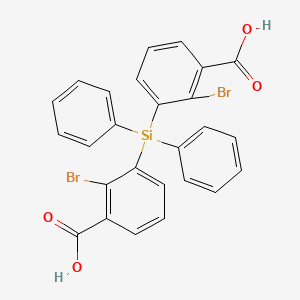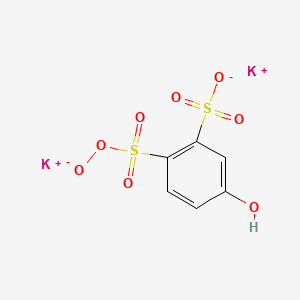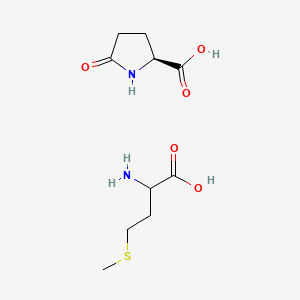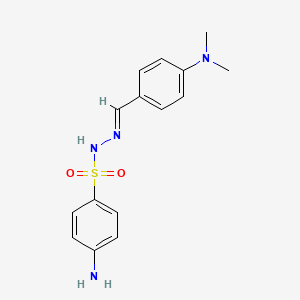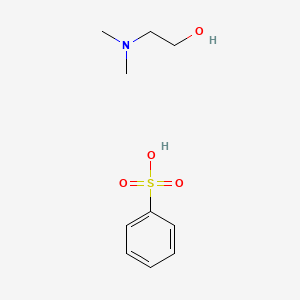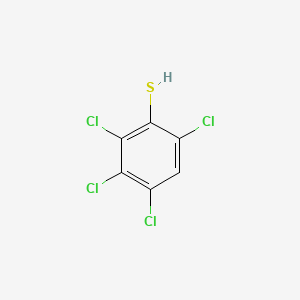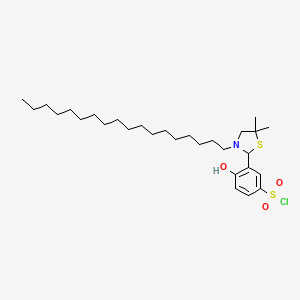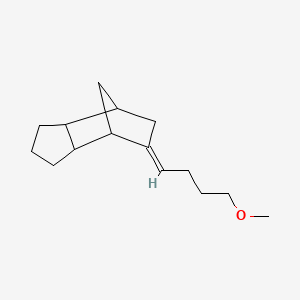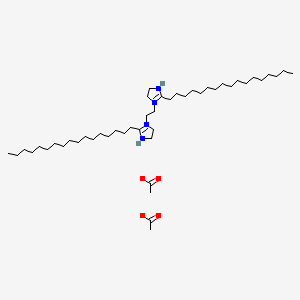
1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate is a chemical compound with the molecular formula C42H82N4.2C2H4O2 and a molecular weight of 763.2. This compound is known for its unique structure, which includes two heptadecyl groups attached to an imidazolium core, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylene dibromide in the presence of a base . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the acetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, thiols, and amines
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides
Reduction: Formation of reduced imidazolium derivatives
Substitution: Formation of substituted imidazolium compounds
Wissenschaftliche Forschungsanwendungen
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential in drug delivery systems due to its unique structure and stability.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The heptadecyl groups enhance its solubility and stability, making it effective in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the ethylene linkage and diacetate groups.
2-Heptadecyl-2-imidazoline: Another related compound with a similar core structure but different functional groups.
Uniqueness
1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate stands out due to its unique combination of the imidazolium core with heptadecyl groups and diacetate functionality. This combination provides enhanced stability, solubility, and reactivity, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
93963-05-4 |
|---|---|
Molekularformel |
C46H90N4O4 |
Molekulargewicht |
763.2 g/mol |
IUPAC-Name |
2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium;diacetate |
InChI |
InChI=1S/C42H82N4.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h3-40H2,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
VWHSGKACNFBJHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CC[N+]2=C(NCC2)CCCCCCCCCCCCCCCCC.CC(=O)[O-].CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


